dibutan-2-yl (Z)-but-2-enedioate
Description
Dibutan-2-yl (Z)-but-2-enedioate is a diester of maleic acid ((Z)-but-2-enedioic acid) with two sec-butyl (butan-2-yl) groups esterified at the carboxyl positions. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 244.28 g/mol (calculated). The compound features a planar (Z)-configured double bond, which influences its stereochemical reactivity and physical properties. Notably, the CAS registry number 88457-27-6 corresponds to a mixture containing this compound alongside ethenyl acetate and another derivative, complicating its isolation in commercial contexts .
Properties
CAS No. |
14447-12-2 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dibutan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7- |
InChI Key |
MWJNGKOBSUBRNM-FPLPWBNLSA-N |
SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Isomeric SMILES |
CCC(C)OC(=O)/C=C\C(=O)OC(C)CC |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
dibutan-2-yl (Z)-but-2-enedioate can be synthesized through the esterification of maleic acid anhydride with sec-butanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Chemical Reactions Analysis
dibutan-2-yl (Z)-but-2-enedioate undergoes several types of chemical reactions, including:
Addition Reactions: Due to the presence of the double bond in the maleate moiety, it can participate in addition reactions such as the Michael addition.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated ester.
Hydrolysis: Under acidic or basic conditions, di-sec-butyl maleate can be hydrolyzed to yield maleic acid and sec-butanol.
Polymerization: It can be used as a monomer in the polymerization process to form copolymers with other vinyl compounds
Scientific Research Applications
dibutan-2-yl (Z)-but-2-enedioate has several applications in scientific research and industry:
Chemistry: It is used as a comonomer in the production of copolymers, which are utilized in the manufacture of paints, adhesives, and coatings.
Biology: It serves as a reagent in various biochemical assays and experiments.
Medicine: While not directly used as a drug, its derivatives are explored for potential pharmaceutical applications.
Industry: It is employed as a plasticizer to enhance the flexibility and durability of polymeric materials .
Mechanism of Action
The mechanism of action of di-sec-butyl maleate primarily involves its reactivity due to the presence of the ester and double bond functionalities. These reactive sites allow it to participate in various chemical reactions, including addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Key Trends:
- Molecular Weight : Increases with alkyl chain length (dimethyl < diethyl < dibutyl < dihexyl).
- Hydrophobicity : Longer/branched alkyl groups (e.g., sec-butyl, hexyl) enhance lipid solubility, reducing water miscibility .
- Volatility : Shorter chains (methyl, ethyl) exhibit higher volatility than bulkier esters (butyl, hexyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
